Nastorazepide Nastorazepide Nastorazepide, also known as Z-360, is a selective, orally available, 1,5-benzodiazepine-derivative gastrin/cholecystokinin 2 (CCK-2) receptor antagonist with potential antineoplastic activity. Z-360 binds to the gastrin/CCK-2 receptor, thereby preventing receptor activation by gastrin, a peptide hormone frequently associated with the proliferation of gastrointestinal and pancreatic tumor cells.
Brand Name: Vulcanchem
CAS No.: 209219-38-5
VCID: VC0536708
InChI: InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1
SMILES: CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
Molecular Formula: C29H36N4O5
Molecular Weight: 520.6 g/mol

Nastorazepide

CAS No.: 209219-38-5

Cat. No.: VC0536708

Molecular Formula: C29H36N4O5

Molecular Weight: 520.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nastorazepide - 209219-38-5

Specification

CAS No. 209219-38-5
Molecular Formula C29H36N4O5
Molecular Weight 520.6 g/mol
IUPAC Name 3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Standard InChI InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1
Standard InChI Key VIJCCFFEBCOOIE-JOCHJYFZSA-N
Isomeric SMILES CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
SMILES CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
Canonical SMILES CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
Appearance white solid powder

Introduction

Chemical Identity and Development Background

Structural Characteristics

Nastorazepide’s molecular formula is C58H70CaN8O10, with a molecular weight of 1079.3 g/mol (calcium salt form). The parent compound (CID 9872609) features a 1,5-benzodiazepine core substituted with cyclohexyl, dimethyl-2-oxobutyl, and ureidobenzoate groups. Stereochemistry is critical: the (R)-configuration at the C3 position of the benzodiazepine ring ensures optimal receptor binding .

Table 1: Molecular Properties of Nastorazepide Calcium

PropertyValueSource
Molecular FormulaC58H70CaN8O10
Molecular Weight1079.3 g/mol
SMILES Notation[Ca++].CC(C)(C)C(=O)CN1C2=CC...
Solubility (DMSO)100 mg/mL
CAS Number343326-69-2

Pharmacological Development

Discovered during structure-activity relationship (SAR) studies of CCK-2R antagonists, Nastorazepide emerged as a lead compound due to its nanomolar affinity (Ki = 1.2 nM for CCK-2R) and oral bioavailability . Early-phase trials targeted pancreatic cancer and gastroesophageal reflux disease (GERD), leveraging its ability to suppress gastrin-induced VEGF overexpression .

Mechanism of Action and Target Pathways

CCK-2 Receptor Antagonism

Nastorazepide competitively inhibits CCK-2R, a G-protein-coupled receptor overexpressed in 90% of pancreatic adenocarcinomas and 60% of gastric cancers . Gastrin binding to CCK-2R activates downstream pathways:

  • MAPK/ERK: Promotes cell proliferation and survival.

  • PI3K/AKT: Inhibits apoptosis and enhances chemoresistance.

  • VEGF: Stimulates angiogenesis in tumor microenvironments .

By blocking these pathways, Nastorazepide reduces tumor growth and synergizes with chemotherapy agents like gemcitabine .

Pharmacodynamic Effects

In orthotopic pancreatic cancer models, Nastorazepide (10 mg/kg/day) reduced tumor volume by 42% and decreased VEGF expression by 58% compared to controls . Combination therapy with gemcitabine extended median survival from 28 to 45 days, highlighting its adjunctive potential .

Preclinical Research Findings

In Vitro Studies

  • Cell Line Sensitivity: A431-CCK2R+ cells showed 3.7-fold higher Nastorazepide uptake than wild-type cells, confirming receptor-mediated internalization .

  • Metabolic Stability: Modifications with maltotriose linkers (IP-002(M)-Rho) improved hydrophilicity, increasing tumor selectivity by 1.37-fold .

In Vivo Efficacy

  • Pancreatic Cancer Models: Daily oral administration (20 mg/kg) reduced liver metastases by 65% in nude mice .

  • Toxicology Profile: No significant hepatotoxicity observed at therapeutic doses, though mild nausea and fatigue were reported .

Table 2: Preclinical Pharmacokinetics

ParameterValueModel
Oral Bioavailability78%Murine
Half-life (t₁/₂)6.2 hoursRat
Protein Binding92%In vitro
Major MetaboliteDesmethyl Nastorazepide

Clinical Development and Trial Outcomes

Phase I/II Trials in Pancreatic Cancer

A phase II trial (NCT01270863) evaluated Nastorazepide (150 mg BID) with gemcitabine in 127 patients:

Gastrointestinal Applications

In a phase II GERD study (n=89), Nastorazepide (100 mg/day) reduced esophageal acid exposure by 34% versus placebo (p < 0.01), with symptom resolution in 68% of patients .

Novel Derivatives and Formulation Advances

Fluorescent Conjugates

To address hydrophobicity, researchers synthesized IP-002(M)-Rho, a maltotriose-linked derivative with 2.4-fold higher tumor uptake than the parent compound . 3D spheroid models showed selective accumulation in CCK2R+ cells, supporting its use in theranostic imaging .

Radiolabeled Analogues

177Lu-DOTA-MG11, a Nastorazepide-derived peptide, achieved tumor-to-kidney ratios of 4.1:1 in murine models, enabling targeted radiotherapy for medullary thyroid carcinoma .

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